molecular formula C4H9OP B093400 Acetyldimethylphosphine CAS No. 18983-86-3

Acetyldimethylphosphine

Cat. No.: B093400
CAS No.: 18983-86-3
M. Wt: 104.09 g/mol
InChI Key: PQNWHMSNSSJWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brolaconazole is a chemical compound with the molecular formula C17H15BrN2. It is a member of the imidazole class of compounds and is characterized by the presence of a bromophenyl and phenylethyl group attached to an imidazole ring. Brolaconazole is known for its antifungal properties and is used in various applications, particularly in the field of medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of brolaconazole typically involves the reaction of 1-(2-bromophenyl)-2-phenylethanol with imidazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of brolaconazole .

Industrial Production Methods

In industrial settings, the production of brolaconazole follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization and chromatography to obtain pure brolaconazole .

Chemical Reactions Analysis

Types of Reactions

Brolaconazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Brolaconazole has a wide range of scientific research applications, including:

Mechanism of Action

Brolaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, brolaconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Comparison

Brolaconazole is unique among these compounds due to its specific molecular structure, which includes a bromophenyl group. This structural feature contributes to its distinct antifungal activity and spectrum of action. Compared to other similar compounds, brolaconazole may exhibit different pharmacokinetic properties and efficacy profiles .

Properties

CAS No.

18983-86-3

Molecular Formula

C4H9OP

Molecular Weight

104.09 g/mol

IUPAC Name

1-dimethylphosphanylethanone

InChI

InChI=1S/C4H9OP/c1-4(5)6(2)3/h1-3H3

InChI Key

PQNWHMSNSSJWHM-UHFFFAOYSA-N

SMILES

CC(=O)P(C)C

Canonical SMILES

CC(=O)P(C)C

Synonyms

Acetyldimethylphosphine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.